2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-29-15-5-7-16(8-6-15)30(27,28)23-12-10-22(11-13-23)19-17(14-25)20(26)24-9-3-2-4-18(24)21-19/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNBJOPOFMZANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 402.47 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits significant activity against various biological targets. It is believed to act primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound has been shown to interact with 5-HT receptors, influencing serotonin turnover in the brain, which may have implications for mood disorders .
- Dopamine Receptor Affinity : Studies suggest that it may bind to dopamine D2 receptors, potentially affecting dopaminergic signaling pathways relevant in conditions like schizophrenia and Parkinson's disease .
Antidepressant Effects
In vivo studies have demonstrated that the compound exhibits antidepressant-like effects in animal models. It was able to reduce symptoms associated with depression when administered in controlled doses.
Antipsychotic Potential
The compound's affinity for dopamine receptors suggests potential antipsychotic properties. In experiments involving rat models, it was observed to mitigate hyperactivity induced by dopaminergic agents, indicating its role as a dopamine antagonist .
Case Studies and Experimental Findings
Safety and Toxicology
While preliminary studies indicate promising biological activity, comprehensive toxicological assessments are necessary to establish safety profiles. Current data suggest moderate toxicity at higher doses; however, further studies are needed to elucidate long-term effects and potential side effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
Table 1: Structural and Molecular Comparison
*Estimated based on substituent differences from Analog 1.
Substituent-Driven Property Analysis
Polarity and Solubility: The target compound’s 4-methoxyphenylsulfonyl group introduces significant polarity via the sulfonyl (-SO₂-) moiety, enhancing water solubility compared to Analog 1’s hydrophobic benzyl group .
Reactivity: The carbaldehyde in the target compound and Analog 1 allows for Schiff base formation or nucleophilic additions, enabling covalent targeting or prodrug strategies. Analogs 2–3 feature thioxo-thiazolidinone rings, which may participate in disulfide bond formation or metal coordination .
Analog 4’s bulky fluoro-benzisoxazole and triazole-carboxamide substituents create steric hindrance, likely influencing receptor selectivity .
Synthetic Complexity: Sulfonylation (target compound) and thiazolidinone ring formation (Analogs 2–3) require specialized reagents, increasing synthetic complexity compared to alkylation (Analog 1) .
Hypothetical Pharmacological Implications
While biological data are absent in the evidence, structural trends suggest:
- The target compound may exhibit enhanced binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases, kinases).
- Analogs 2–3’s thiazolidinone rings could modulate redox activity or metal-dependent enzymes.
- Analog 4 ’s triazole-carboxamide may confer affinity for nucleotide-binding domains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential steps: (1) Formation of the pyrido[1,2-a]pyrimidine core via cyclocondensation of aminopyridine derivatives with β-ketoesters. (2) Introduction of the sulfonylpiperazine moiety via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60°C). (3) Aldehyde functionalization using Vilsmeier-Haack formylation. Key optimizations include:
- Temperature control (0–5°C for sulfonylation to prevent side reactions).
- Use of palladium catalysts (e.g., Pd(OAc)₂) to enhance coupling efficiency.
- Purification via flash chromatography (ethyl acetate/hexane gradient) to isolate intermediates ≥95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆) to verify sulfonylpiperazine integration (δ 3.2–3.5 ppm for piperazine protons) and aldehyde proton (δ 9.8–10.2 ppm). High-resolution mass spectrometry (HRMS) for exact mass validation (e.g., m/z calculated for C₂₄H₂₃N₅O₅S: 517.1423).
- Purity Assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm). Purity thresholds ≥98% are recommended for biological assays .
Q. How should researchers design initial biological screening assays to evaluate this compound’s therapeutic potential?
- Methodological Answer : Prioritize target-based assays (e.g., kinase inhibition using ADP-Glo™ assays) and phenotypic screens (e.g., cytotoxicity in cancer cell lines like MCF-7 or HepG2). Standardize protocols by:
- Using ATP concentrations near Km values (e.g., 10 µM for EGFR).
- Including positive controls (e.g., staurosporine for cytotoxicity).
- Validating hits in dose-response studies (IC₅₀ determination) with triplicate replicates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different cell lines or assay conditions?
- Methodological Answer : Discrepancies may arise from cell-specific metabolic degradation or off-target effects. Mitigation strategies include:
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify unstable metabolites (LC-MS/MS).
- Transcriptomic Analysis : RNA-seq of treated vs. untreated cells to uncover pathway-specific biases.
- 3D Model Validation : Test in spheroids or organoids to mimic in vivo complexity .
Q. What computational and experimental approaches are effective for elucidating the structure-activity relationship (SAR) of derivatives targeting kinase inhibition?
- Methodological Answer :
- Computational : Molecular docking (PDB: 1ATP) to map interactions with kinase ATP-binding pockets. Prioritize derivatives with ΔG ≤ -8 kcal/mol.
- Experimental : Synthesize analogs with modified sulfonyl groups (e.g., 4-CF₃ vs. 4-OCH₃) and test in enzymatic assays. QSAR models incorporating steric (molar refractivity) and electronic (Hammett σ) parameters can rationalize activity trends .
Q. How can off-target effects in in vivo models be mitigated during therapeutic evaluation?
- Methodological Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Use radiolabeled compound (¹⁴C-aldehyde) to track tissue distribution and clearance.
- Proteome-Wide Affinity Pull-Down : Identify off-target binding partners using SILAC-labeled lysates.
- CRISPR Knockout Models : Generate transgenic mice lacking suspected off-target genes (e.g., CYP3A4) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
